1-[(E)-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-phenylmethylidene]amino]-3-phenylthiourea
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Overview
Description
Synthesis Analysis
Synthesis of pyrazole derivatives often involves the condensation reactions between appropriate hydrazines and 1,3-dicarbonyl compounds, leading to the formation of pyrazolones, which can further undergo various modifications to introduce additional functional groups or to form fused heterocyclic systems. For instance, the synthesis and characterization of such compounds have been detailed through methods including refluxing in ethanol and microwave irradiation under solvent-free conditions, which are conducive to forming desired pyrazole derivatives efficiently (Youssef & Omar, 2007; Minga, 2005).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, often substituted with various functional groups that significantly affect the compound's physical and chemical properties. X-ray diffraction studies reveal details about the crystalline structure, showing that these molecules can exhibit nonplanar configurations, intermolecular hydrogen bonding, and various forms of molecular interactions, contributing to their stability and reactivity (Anitha et al., 2019).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including cycloadditions, Michael addition, and substitution reactions, leading to a wide range of products with diverse chemical structures and properties. These reactions are often used to synthesize novel compounds with potential biological activities, including anticancer, antimicrobial, and herbicidal properties (Youssef et al., 2011; Wang et al., 2015).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as melting points, solubility, and crystalline structure, can be significantly influenced by the nature of the substituents on the pyrazole ring. These properties are crucial for determining the compound's suitability for various applications and for understanding its behavior under different conditions.
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including their reactivity, stability, and interaction with other molecules, are central to their applications in synthetic chemistry and pharmaceuticals. Studies on these compounds often focus on their ability to participate in hydrogen bonding, π-π stacking interactions, and their electronic properties, which can be assessed through spectroscopic methods and computational chemistry analyses (Naveen et al., 2021).
Scientific Research Applications
Synthesis and Heterocyclic Transformations
Research has been conducted on compounds with structural similarities to the queried chemical, focusing on their synthesis and further transformation into novel heterocyclic systems. For instance, Youssef et al. (2011) described the preparation of related compounds and their reactions with various reagents to produce new heterocyclic systems with potential biological activities. The synthesized compounds exhibited significant biocidal properties against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi, in some cases showing excellent biocidal properties (Youssef, M., Abbady, M. S., Ahmed, R. A., & Omar, Ahmed A., 2011). Similar studies on the synthesis and reactions of related compounds have been reported, highlighting their transformation into fused heterocyclic systems and evaluating their antifungal and antibacterial properties (Youssef, M. & Omar, Ahmed A., 2007).
Biological Activities and Applications
Further research into these compounds has focused on their biological importance. Youssef et al. (2013) synthesized ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate and explored its transformation into related heterocyclic systems. These compounds were subjected to biological activity evaluations (Youssef, M., Abbady, M. S., Ahmed, R. A., & Omar, Ahmed A., 2013). Additionally, Patel et al. (2010) synthesized various substituted compounds incorporating oxadiazole and evaluated their anthelmintic activity, providing insights into the potential medicinal applications of these heterocycles (Patel, K., Jayachandran, E., Shah, Ravi P., Javali, Vijaya, & Sreenivasa, G., 2010).
Structural and Antimicrobial Studies
The structural analysis and antimicrobial activities of related compounds have also been a subject of interest. Asegbeloyin et al. (2014) investigated N′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes, revealing potent cytotoxic activity against HL-60 human promyelocytic leukemia cells and some antimicrobial efficacy against studied Gram-positive bacteria (Asegbeloyin, J., Ujam, O. T., Okafor, E., Babahan, I., Çoban, E., Özmen, A., & Bıyık, H., 2014).
Mechanism of Action
Future Directions
The future research directions could involve further investigation of the biological and pharmacological activities of this compound. Given the confirmed activities of similar compounds, this compound could potentially be used in the development of new drugs . Additionally, further studies could explore its potential applications in other fields such as the production of polymers .
properties
IUPAC Name |
1-[(E)-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-phenylmethylidene]amino]-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5OS/c1-17-21(23(30)29(28-17)20-15-9-4-10-16-20)22(18-11-5-2-6-12-18)26-27-24(31)25-19-13-7-3-8-14-19/h2-16,21H,1H3,(H2,25,27,31)/b26-22- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNZKQXPWWRSLX-ROMGYVFFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C(=NNC(=S)NC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=O)C1/C(=N\NC(=S)NC2=CC=CC=C2)/C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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